3-Methyl-5-nitrobiphenyl
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Overview
Description
3-Methyl-5-nitrobiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of a methyl group and a nitro group attached to the biphenyl structure. Biphenyls are polynuclear aromatic hydrocarbons with two benzene rings connected by a single bond. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitrobiphenyl typically involves the nitration of 3-Methylbiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{3-Methylbiphenyl} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Tin and hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) and a suitable catalyst.
Major Products Formed:
Reduction: 3-Methyl-5-aminobiphenyl.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-5-nitrobiphenyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobiphenyl involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
3-Methylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobiphenyl: Lacks the methyl group, which affects its chemical properties and reactivity.
3-Methyl-4-nitrobiphenyl: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Properties
IUPAC Name |
1-methyl-3-nitro-5-phenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBQECOISZOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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